1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst to reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C or other metal catalysts.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- N-ethyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- 1-[(2-methylbenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide
Uniqueness
1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-3-5-9-19(16)15-27(25,26)23-13-11-18(12-14-23)21(24)22-20-10-6-4-8-17(20)2/h3-10,18H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
PTOKYNUAMNCHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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